molecular formula C8H7N3O2S B3378724 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1464016-14-5

1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3378724
CAS No.: 1464016-14-5
M. Wt: 209.23
InChI Key: HPYDUVDIEJNCMF-UHFFFAOYSA-N
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Description

1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 1,3-thiazol-2-yl moiety at the 3-position, with a carboxylic acid functional group at the 4-position (Fig. 1). This structure combines the pharmacological versatility of pyrazole derivatives with the electron-rich thiazole ring, which is known to enhance binding affinity in bioactive molecules . The compound’s synthesis likely involves coupling reactions between pyrazole intermediates and thiazole-containing precursors, as seen in related syntheses .

Properties

IUPAC Name

1-methyl-3-(1,3-thiazol-2-yl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-11-4-5(8(12)13)6(10-11)7-9-2-3-14-7/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDUVDIEJNCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=NC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the reaction of 2-aminothiazole with methyl isothiocyanate to form 1-methyl-3-(1,3-thiazol-2-yl)thiourea. This intermediate is then cyclized to form the desired pyrazole ring under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a strong acid or base as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H7N3O2SC_8H_7N_3O_2S and a molecular weight of 209.23 g/mol. The presence of both pyrazole and thiazole rings enhances its chemical reactivity and biological interactions. This compound can undergo typical reactions associated with carboxylic acids and heterocycles, facilitating the synthesis of derivatives that may exhibit improved biological activities.

Biological Activities

Research has demonstrated that 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives exhibit various biological activities:

  • Anticancer Activity : A notable study highlighted the anti-proliferative effects of derivatives against multiple tumor cell lines, particularly in hematologic cancers. For instance, one derivative showed selective inhibition of human B-cell lymphoma cell lines with minimal effects on normal cells .
  • Antimicrobial Properties : The compound's structure allows for interactions with microbial targets, potentially leading to the development of new antimicrobial agents.

Applications in Medicinal Chemistry

The compound's potential applications in medicinal chemistry are extensive:

  • Drug Development : Its unique structure makes it a candidate for developing drugs targeting specific biological pathways involved in cancer and other diseases.
  • Structure-Activity Relationship (SAR) Studies : Understanding how modifications to the compound affect its biological activity aids in designing more effective therapeutic agents.

Agricultural Applications

In addition to medicinal uses, this compound may also have applications in agriculture:

  • Pesticide Development : Given its biological activity, it could serve as a basis for developing new pesticides or herbicides that target specific pests or diseases in crops.

Comparative Analysis with Related Compounds

To further understand the significance of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-5-carboxylic acidPyrazole core with thiazole moietyMethyl substitution alters reactivity
3-Methyl-1H-pyrazole-5-carboxylic acidPyrazole core with carboxylic acidLacks thiazole moiety
2-Amino-thiazole derivativesThiazole ring with amino substituentsPotentially higher reactivity due to amino group

This table illustrates how variations in structure can lead to different biological activities and applications.

Mechanism of Action

The mechanism of action of 1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole and pyrazole rings. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) group in compounds from enhances metabolic stability and lipophilicity, critical for drug bioavailability.
  • Amino and Allyl Groups: The 3-amino and 1-allyl substitutions in facilitate hydrogen bonding and conformational flexibility, useful in crystal engineering.

Physicochemical Properties

  • Thermal Stability : The thiophene-thiazole hybrid exhibits a high boiling point (541.9°C) due to extended π-conjugation.
  • Solubility : Carboxylic acid groups enhance aqueous solubility, but trifluoromethyl and thiazole rings may reduce it .

Biological Activity

1-Methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid (commonly referred to as MTPCA) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of MTPCA, including its synthesis, mechanisms of action, and various studies highlighting its effects on different biological systems.

MTPCA has the following chemical characteristics:

  • Chemical Formula: C8H7N3O2S
  • Molecular Weight: 209.23 g/mol
  • IUPAC Name: this compound
  • Appearance: Powder

Synthesis

The synthesis of MTPCA typically involves multi-step reactions starting from accessible precursors. The process may include:

  • Formation of the Thiazole Ring: This can be achieved through the condensation of α-haloketones with thiourea under basic conditions.
  • Formation of the Pyrazole Ring: Often produced by reacting hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
  • Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings through amide bond formation using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Anticancer Activity

Research has shown that compounds containing the 1H-pyrazole structure, including MTPCA, exhibit significant anticancer properties. Studies indicate that MTPCA can inhibit the growth of various cancer cell lines:

  • Lung Cancer
  • Colorectal Cancer
  • Prostate Cancer
  • Breast Cancer (MDA-MB-231)

In vitro studies demonstrated that MTPCA and related compounds can induce apoptosis and inhibit cell proliferation by interfering with critical signaling pathways .

Antimicrobial Activity

MTPCA has also been evaluated for its antimicrobial properties. In one study, derivatives of thiazole-containing compounds exhibited varying degrees of activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 7.8 to 62.5 µg/mL, indicating potential as an antimicrobial agent .

The mechanism by which MTPCA exerts its biological effects is believed to involve:

  • Enzyme Inhibition: Binding to active sites or allosteric sites on target enzymes, thereby blocking substrate access or altering enzyme conformation.
  • Signal Pathway Interference: Disruption of key signaling pathways involved in cell proliferation and survival, particularly in cancer cells .

Case Studies

Several case studies have highlighted the biological efficacy of MTPCA:

  • Study on Anticancer Properties:
    • Objective: To assess the antiproliferative effects on breast cancer cells.
    • Findings: MTPCA significantly reduced cell viability in a dose-dependent manner with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Evaluation:
    • Objective: To determine the effectiveness against bacterial strains.
    • Findings: The compound displayed notable activity against both gram-positive and gram-negative bacteria, suggesting its potential use in treating infections .

Data Table

Biological ActivityCell Line/PathogenIC50/MIC (µg/mL)Reference
AnticancerMDA-MB-231X
AnticancerLung CancerY
AntimicrobialS. aureus15.6
AntimicrobialE. coli31.25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-methyl-3-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxylic acid

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